

# A Technical Guide to the Physicochemical Properties and Solubility of Deschloro Dasatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deschloro Dasatinib*

Cat. No.: *B569063*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **Deschloro Dasatinib**, a known impurity of the tyrosine kinase inhibitor, Dasatinib. Due to its status as an impurity, publicly available experimental data for **Deschloro Dasatinib** is limited. This document compiles the available predicted data for **Deschloro Dasatinib** and offers context by comparing it with the well-characterized properties of the parent compound, Dasatinib. Furthermore, this guide outlines detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, and aqueous solubility, which are critical for the characterization of any active pharmaceutical ingredient (API) or its impurities. Finally, a summary of the signaling pathways affected by Dasatinib is presented to provide a potential framework for understanding the biological activity of **Deschloro Dasatinib**.

## Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **Deschloro Dasatinib** is scarce, predicted values and data for the parent compound, Dasatinib, are presented below for comparative purposes.

## Quantitative Data Summary

The following tables summarize the available quantitative data for **Deschloro Dasatinib** and Dasatinib.

Table 1: Physicochemical Properties of **Deschloro Dasatinib**

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>27</sub> N <sub>7</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	453.56 g/mol	[1][2]
Melting Point	>177°C (decomposition)	[1]
Predicted pKa	11.87 ± 0.70	[2]
Predicted logP	Not available	
Aqueous Solubility	Not available	

Table 2: Physicochemical Properties of Dasatinib

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>26</sub> ClN <sub>7</sub> O <sub>2</sub> S	[3]
Molecular Weight	488.0 g/mol	[3]
pKa	3.1, 6.8, 10.8	[4]
logP	1.8	
Aqueous Solubility	Low, pH-dependent	[5]
Solubility in DMSO	~14.3 mg/mL	
Solubility in DMF	~25 mg/mL	[3]

## Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols that can be employed to characterize **Deschloro Dasatinib**.

## Determination of pKa (Acid Dissociation Constant)

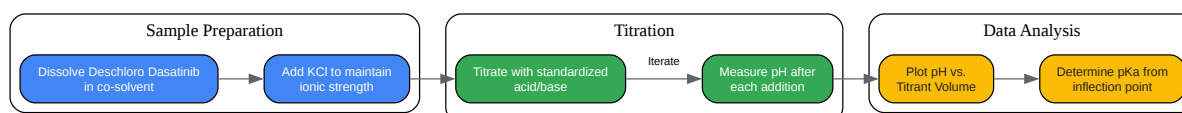
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility and permeability.

Methodology: Potentiometric Titration<sup>[6][7][8]</sup>

Potentiometric titration is a widely used and accurate method for pKa determination.

- **Preparation of the Analyte Solution:** A precise amount of the compound (e.g., **Deschloro Dasatinib**) is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM).<sup>[6]</sup> The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).<sup>[6]</sup>
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).<sup>[6]</sup>
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.<sup>[6]</sup>
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.<sup>[6][8]</sup> For polyprotic substances, multiple inflection points may be observed. The experiment should be performed in triplicate to ensure reproducibility.<sup>[6]</sup>

Workflow for Potentiometric pKa Determination



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

## Determination of logP (Octanol-Water Partition Coefficient)

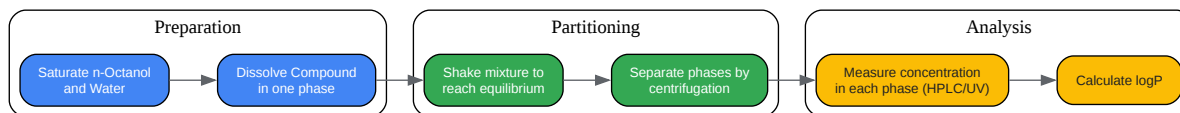
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method[9][10]

The shake-flask method is the traditional and most reliable method for logP determination.

- Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[11]
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a flask and shaken until equilibrium is reached (typically for several hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[10]

Workflow for Shake-Flask logP Determination



[Click to download full resolution via product page](#)

Caption: Workflow for logP determination by the shake-flask method.

## Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects the bioavailability of orally administered drugs.

Methodology: Equilibrium Solubility (Shake-Flask Method)[12][13][14]

This method determines the solubility of a compound at equilibrium in a specific aqueous medium.

- **Preparation of Media:** Prepare aqueous buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[13]
- **Equilibration:** An excess amount of the solid compound is added to a known volume of each buffer in a sealed container. The suspensions are then agitated (e.g., using a shaker bath) at a constant temperature (typically  $37 \pm 1$  °C) until equilibrium is reached.[13][14] The time to reach equilibrium should be determined in preliminary studies.
- **Sample Collection and Preparation:** At appropriate time points, samples are withdrawn from each container and immediately filtered (e.g., using a 0.45  $\mu\text{m}$  filter) or centrifuged to remove undissolved solids.
- **Concentration Analysis:** The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated analytical method, such as HPLC.
- **Solubility Determination:** The solubility is reported as the mean concentration from samples where equilibrium has been established.

## Signaling Pathways

While no specific studies on the signaling pathways affected by **Deschloro Dasatinib** are publicly available, it is plausible that it may interact with similar targets as its parent compound, Dasatinib, due to structural similarity. Dasatinib is a multi-targeted kinase inhibitor.[15]

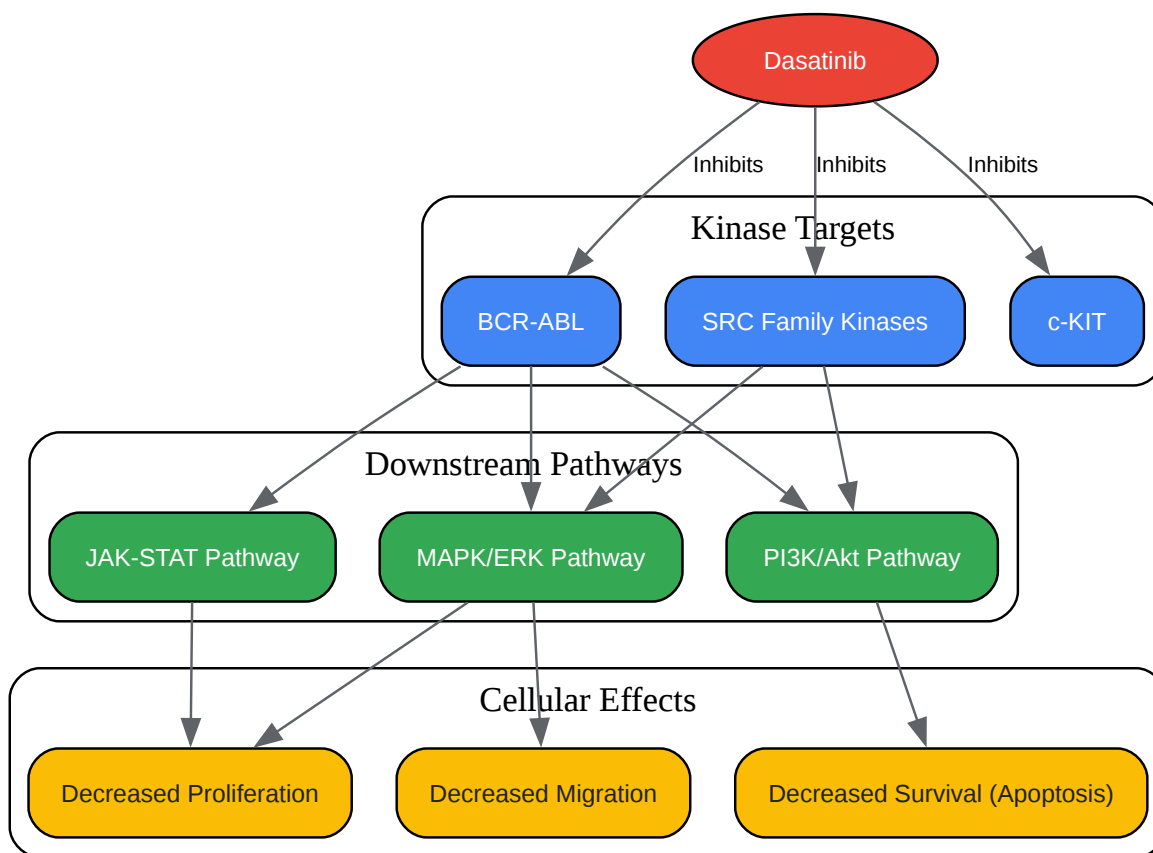
Dasatinib is known to inhibit the following kinases and their associated signaling pathways:

- BCR-ABL Kinase: The primary target in Philadelphia chromosome-positive (Ph+) leukemias. [15][16]
- SRC Family Kinases (SFKs): Including SRC, LCK, and YES.
- c-KIT
- Ephrin Receptors
- PDGF Receptor (PDGFR)

Inhibition of these kinases by Dasatinib leads to the modulation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include:

- JAK-STAT Pathway[17]
- MAPK/ERK Pathway[17][18]
- PI3K/Akt Pathway[18][19]

Dasatinib Signaling Pathway Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of key signaling pathways by Dasatinib.

## Conclusion

This technical guide has summarized the currently available physicochemical data for **Deschloro Dasatinib** and provided detailed methodologies for its experimental characterization. While there is a lack of specific experimental data for this impurity, the provided protocols offer a clear path for its comprehensive analysis. The information on the signaling pathways of the parent compound, Dasatinib, serves as a valuable starting point for investigating the potential biological activities of **Deschloro Dasatinib**. Further research is warranted to fully elucidate the properties and biological effects of this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dasatinib iMpurity | 1184919-23-0 [[amp.chemicalbook.com](http://amp.chemicalbook.com)]
- 2. [guidechem.com](http://guidechem.com) [[guidechem.com](http://guidechem.com)]
- 3. [fnkprddata.blob.core.windows.net](http://fnkprddata.blob.core.windows.net) [[fnkprddata.blob.core.windows.net](http://fnkprddata.blob.core.windows.net)]
- 4. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 5. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [[creative-bioarray.com](http://creative-bioarray.com)]
- 7. [bulletin.mfd.org.mk](http://bulletin.mfd.org.mk) [[bulletin.mfd.org.mk](http://bulletin.mfd.org.mk)]
- 8. [medwinpublishers.com](http://medwinpublishers.com) [[medwinpublishers.com](http://medwinpublishers.com)]
- 9. [encyclopedia.pub](http://encyclopedia.pub) [[encyclopedia.pub](http://encyclopedia.pub)]
- 10. [acdlabs.com](http://acdlabs.com) [[acdlabs.com](http://acdlabs.com)]
- 11. [agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [[gmp-compliance.org](http://gmp-compliance.org)]
- 13. [who.int](http://who.int) [[who.int](http://who.int)]
- 14. [d142khf7ia35oz.cloudfront.net](http://d142khf7ia35oz.cloudfront.net) [[d142khf7ia35oz.cloudfront.net](http://d142khf7ia35oz.cloudfront.net)]
- 15. Dasatinib | C<sub>22</sub>H<sub>26</sub>CIN<sub>7</sub>O<sub>2</sub>S | CID 3062316 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 16. [go.drugbank.com](http://go.drugbank.com) [[go.drugbank.com](http://go.drugbank.com)]
- 17. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 18. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 19. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]



- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties and Solubility of Deschloro Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569063#physicochemical-properties-and-solubility-of-deschloro-dasatinib>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)